(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1R,2R,4S)-2-Hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which (1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: shares similarities with other bicyclic compounds such as tropane alkaloids and certain bicyclic amino acids.
Tropane Alkaloids: These compounds have a similar bicyclic structure and are known for their pharmacological activities.
Bicyclic Amino Acids: These compounds are used in peptide synthesis and have unique structural properties.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
760167-55-3 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(1R,2R,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-3-4-1-2-7(5,8-4)6(10)11/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5+,7+/m0/s1 |
InChI Key |
QTBKSNXSJZAZIY-HBPOCXIASA-N |
Isomeric SMILES |
C1C[C@@]2([C@@H](C[C@H]1N2)O)C(=O)O |
Canonical SMILES |
C1CC2(C(CC1N2)O)C(=O)O |
Origin of Product |
United States |
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